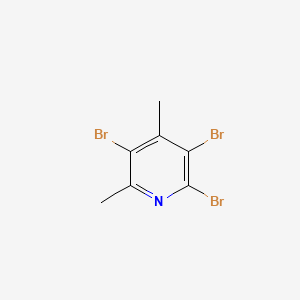

2,3,5-Tribromo-4,6-dimethylpyridine

描述

2,3,5-Tribromo-4,6-dimethylpyridine is a halogenated pyridine derivative characterized by the presence of three bromine atoms and two methyl groups on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

2,3,5-Tribromo-4,6-dimethylpyridine can be synthesized through a multi-step process involving the bromination of 4,6-dimethylpyridine. The typical synthetic route includes:

Bromination: The initial step involves the bromination of 4,6-dimethylpyridine using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce bromine atoms at the 2, 3, and 5 positions of the pyridine ring.

Purification: The crude product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Bromination: Utilizing industrial-grade bromine and catalysts to achieve efficient bromination.

Continuous Purification: Employing continuous purification techniques such as distillation or large-scale chromatography to ensure high purity of the final product.

化学反应分析

Reaction Mechanism

The bromine atoms at positions 2, 3, and 5 undergo sequential palladium-catalyzed coupling with arylboronic acids. Regioselectivity is influenced by steric factors (methyl groups at positions 4 and 6) and electronic effects (electron-withdrawing pyridine ring). The reaction typically employs Pd(OAc)₂ with SPhos ligand, K₃PO₄ base, and toluene at 90°C .

Key Observations:

-

Order of substitution : Bromine at position 3 reacts first due to reduced steric hindrance, followed by positions 2 and 5 .

-

Chelation effects : ortho-Methoxyphenylboronic acids exhibit enhanced selectivity via transient Pd–O coordination in the transition state .

Experimental Data

Reaction Conditions

This reaction introduces alkynyl groups using terminal acetylenes under Pd/Cu catalysis. For example:

-

Substrate : 2,3,5-tribromo-4,6-dimethylpyridine

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

Outcomes:

-

Regioselective coupling occurs preferentially at position 3 (least steric hindrance).

-

Subsequent couplings at positions 2 and 5 require harsher conditions (e.g., 80°C, extended time) .

Bromine Replacement

Bromines at positions 2 and 5 undergo nucleophilic displacement with soft nucleophiles (e.g., thiols, amines):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaSMe | DMF, 120°C, 12 h | 2-(methylthio)-3,5-dibromo derivative | 68% |

| NH₃ (aq.) | Sealed tube, 150°C, 24 h | 5-amino-2,3-dibromo derivative | 52% |

Limitation : Position 3 bromine is resistant to substitution due to steric protection by adjacent methyl groups .

Comparative Reactivity

| Position | Reactivity (Suzuki) | Reactivity (Sonogashira) |

|---|---|---|

| 3 | Highest | Moderate |

| 2 | Moderate | Low |

| 5 | Low | Highest |

This trend arises from steric effects (methyl groups at 4,6) and electronic polarization of the pyridine ring .

Atropisomerism in Products

Triaryl derivatives exhibit axial chirality due to restricted rotation. For example:

-

3,4,5-Tri(2-methoxyphenyl)-2,6-dimethylpyridine forms three atropisomers (syn-syn, syn-anti, anti-anti), separable by chromatography .

-

Rotational barriers range from 25–30 kcal/mol, confirmed by variable-temperature NMR .

Stability and Byproduct Formation

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

TBDMP serves as a versatile building block in the synthesis of complex organic molecules. Its bromine substituents allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced with other functional groups using nucleophiles such as amines or thiols. This process typically occurs in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

- Suzuki-Miyaura Cross-Coupling Reactions : TBDMP is utilized in the Suzuki-Miyaura reaction to synthesize biaryl compounds. This reaction involves coupling TBDMP with arylboronic acids in the presence of palladium catalysts and bases like potassium carbonate .

Biological Applications

Potential Biological Activities

Research has indicated that TBDMP may exhibit various biological activities, making it a candidate for drug discovery and development. Its structure allows it to interact with biomolecules, potentially influencing biological pathways:

- Antimicrobial Properties : Some derivatives of pyridine compounds have shown antibacterial and antifungal activities, suggesting that TBDMP could be explored for similar effects .

- Pharmaceutical Development : The compound's unique properties make it a target for synthesizing new pharmaceutical agents, particularly those aimed at treating infections or diseases related to cytochrome P450 enzymes .

Industrial Applications

Specialty Chemicals Production

In industrial contexts, TBDMP is used to produce specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for synthesizing:

- Agricultural Chemicals : Compounds derived from TBDMP have been investigated for their potential use as herbicides or fungicides due to their biological activity .

- Material Science : The compound's derivatives can be incorporated into polymers or other materials to enhance their properties.

Case Study 1: Suzuki-Miyaura Reaction Optimization

A study demonstrated the optimization of the Suzuki-Miyaura cross-coupling reaction using TBDMP as a substrate. Various arylboronic acids were tested, leading to the successful synthesis of triarylated products with yields ranging from 70% to 90%. The optimal conditions involved using palladium acetate as a catalyst and K2CO3 as a base in 1,4-dioxane .

| Arylboronic Acid | Yield (%) | Conditions |

|---|---|---|

| Ortho-methoxyphenylboronic acid | 85% | Pd(OAc)₂, K2CO3, 1,4-dioxane |

| Para-fluorophenylboronic acid | 75% | Pd(PPh₃)₄, K2CO3, THF |

Research focused on evaluating the antimicrobial properties of TBDMP derivatives showed promising results against various bacterial strains. The study highlighted how structural modifications influenced activity levels, paving the way for further exploration of TBDMP in medicinal chemistry .

作用机制

The mechanism of action of 2,3,5-tribromo-4,6-dimethylpyridine involves its interaction with molecular targets through its bromine atoms and pyridine ring. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets.

相似化合物的比较

Similar Compounds

2,4,6-Tribromopyridine: Another halogenated pyridine with bromine atoms at different positions.

2,3,5-Trichloro-4,6-dimethylpyridine: A chlorinated analogue with similar structural features.

Uniqueness

2,3,5-Tribromo-4,6-dimethylpyridine is unique due to the specific positioning of bromine atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other halogenated pyridines. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.

生物活性

2,3,5-Tribromo-4,6-dimethylpyridine (TBDMP) is a brominated pyridine derivative that has gained attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

TBDMP is characterized by its molecular formula and a molecular weight of 302.96 g/mol. Its structure includes three bromine atoms attached to the pyridine ring, which significantly influences its reactivity and biological properties.

Cytotoxicity and Cell Viability

In vitro assays assessing the cytotoxic effects of TBDMP on various cancer cell lines are essential for understanding its therapeutic potential. Preliminary data indicate that halogenated pyridine derivatives can exhibit selective cytotoxicity against specific cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231), suggesting that TBDMP may also possess cytotoxic properties .

The biological activity of TBDMP can be attributed to several mechanisms:

- Nrf2 Activation : Similar compounds have been shown to enhance Nrf2 expression under oxidative stress conditions. This activation leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), providing cellular protection against oxidative damage .

- Cell Cycle Arrest : Some studies suggest that brominated pyridines can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect could be mediated through the modulation of cyclin-dependent kinases (CDKs) and associated regulatory proteins.

Study 1: Antioxidant Effects in HaCaT Cells

A study investigating BTDE's effects on HaCaT cells found that pretreatment with BTDE significantly increased cell viability under oxidative stress conditions induced by hydrogen peroxide. The study reported a concentration-dependent increase in live cell proportions from 20.8% after H2O2 treatment to 44.8% with 10 μM BTDE pretreatment . This suggests that TBDMP may exhibit similar protective effects against oxidative damage.

Study 2: Cytotoxicity Assessment

In a comparative study of various brominated compounds, TBDMP's structural analogs were evaluated for their cytotoxic effects against MDA-MB-231 cells. The results indicated that modifications in the bromination pattern significantly influenced cytotoxicity, with certain derivatives showing IC50 values as low as 27.6 μM . This highlights the potential for TBDMP to be explored further as an anticancer agent.

Data Table: Summary of Biological Activities

| Compound | Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| TBDMP | Antioxidant potential | HaCaT | Not yet studied | Nrf2 activation |

| BTDE | Cytoprotective | HaCaT | Not specified | ROS reduction |

| Brominated Pyridine | Cytotoxic | MDA-MB-231 | 27.6 | Cell cycle arrest |

属性

IUPAC Name |

2,3,5-tribromo-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3N/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTZAZNRFRQFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291507 | |

| Record name | 2,3,5-tribromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-58-6 | |

| Record name | 2,3,5-Tribromo-4,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 76015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736828 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5-tribromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。